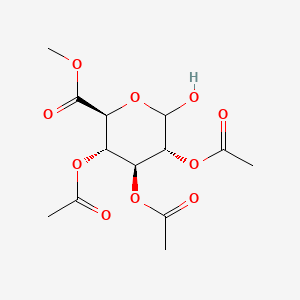

2,3,4-Tri-O-acetyl-D-glucuronide methyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H18O10 |

|---|---|

分子量 |

334.28 g/mol |

IUPAC 名称 |

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13?/m0/s1 |

InChI 键 |

CLHFNXQWJBTGBL-HTGOSZRMSA-N |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3,4-Tri-O-acetyl-D-glucuronide Methyl Esters

Abstract

Glucuronidation is a metabolic pathway of paramount importance in pharmacology and toxicology, facilitating the detoxification and excretion of a vast array of xenobiotics, including drugs, environmental pollutants, and endogenous compounds. The synthesis of authentic glucuronide standards is therefore indispensable for drug metabolism studies, pharmacokinetic analysis, and toxicological assessment. This guide provides an in-depth technical overview of a robust and widely employed chemical pathway for the synthesis of 2,3,4-Tri-O-acetyl-D-glucuronide methyl esters. We will delve into the strategic preparation of the key glycosyl donor, explore the mechanistic intricacies of the Koenigs-Knorr glycosylation reaction, and provide detailed, field-proven protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers in drug development and the chemical sciences with a comprehensive understanding of this critical transformation.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a target O-glucuronide begins with a retrosynthetic analysis, which logically disconnects the target molecule to reveal practical starting materials. The core of this strategy is the formation of the glycosidic bond between the glucuronic acid moiety and the aglycone (the alcohol to be conjugated). The Koenigs-Knorr reaction stands as one of the most reliable and historically significant methods for achieving this transformation.[1][2]

Our strategy hinges on two key stages:

-

Preparation of a Stable, Activated Glycosyl Donor: A glucuronic acid derivative must be equipped with a suitable leaving group at the anomeric (C1) position. For this purpose, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is an exceptional intermediate due to its stability and reactivity under specific conditions.[3][4]

-

Promoter-Mediated Glycosylation: The glycosyl donor is reacted with the target alcohol (aglycone) in the presence of a promoter, typically a heavy metal salt, that facilitates the displacement of the anomeric leaving group.[1]

This overall workflow is depicted below.

Caption: Overall workflow for glucuronide synthesis.

Synthesis of the Key Glycosyl Donor

The success of the glycosylation is critically dependent on the quality and purity of the glycosyl donor. The target donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is typically prepared from commercially available D-glucurono-3,6-lactone.

Protocol 2.1: Preparation of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

This is a two-step process starting from the more accessible fully acetylated precursor, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[5]

Step A: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate [5]

-

Methanolysis: Suspend D-glucurono-3,6-lactone (1.0 equiv) in anhydrous methanol. Add a catalytic amount of sodium methoxide (e.g., 0.05 equiv) and stir at room temperature until the starting material is fully dissolved and the reaction is complete (monitored by TLC), indicating the formation of methyl glucuronate methyl ester.

-

Neutralization: Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral. Filter the resin and concentrate the filtrate under reduced pressure.

-

Acetylation: Dissolve the crude product in a mixture of acetic anhydride and pyridine (or sodium acetate as a catalyst). Stir the reaction at room temperature or with gentle heating until acetylation is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography or recrystallization to yield the pure tetra-acetylated product.

Step B: Anomeric Bromination

-

Reaction Setup: Dissolve the purified methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1.0 equiv) in a minimal amount of glacial acetic acid.

-

Bromination: Cool the solution in an ice bath and add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr/AcOH, ~5.0 equiv) dropwise.

-

Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Pour the reaction mixture into a separatory funnel containing ice water and dichloromethane. Shake vigorously and separate the layers. Wash the organic layer with cold water and cold saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C) to afford the crude glycosyl bromide.

-

Causality Note: This product is moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere in a desiccator. Its instability precludes purification by silica gel chromatography.

-

The Koenigs-Knorr Glycosylation: Mechanism and Practice

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the stereocontrolled formation of glycosidic bonds.[2]

Mechanistic Rationale

The reaction proceeds through several key steps, with the stereochemical outcome being dictated by the crucial role of the C2-acetyl protecting group.

Caption: Mechanism of the Koenigs-Knorr reaction.

-

Activation: The promoter, silver carbonate (Ag₂CO₃), coordinates to the anomeric bromide, facilitating its departure as silver bromide (AgBr).[6] This generates a highly reactive oxocarbenium ion intermediate.

-

Neighboring Group Participation: The ester carbonyl of the C2-acetyl group acts as an internal nucleophile, attacking the anomeric center from the α-face. This forms a stable, five-membered cyclic acetoxonium ion intermediate.[2]

-

Stereocontrolled Attack: This cyclic intermediate effectively blocks the α-face of the pyranose ring. Consequently, the incoming alcohol (aglycone) can only attack the anomeric carbon from the opposite, unhindered β-face in an Sₙ2-like manner.

-

Product Formation: This attack opens the cyclic intermediate and, after deprotonation, yields the desired glycoside with a 1,2-trans configuration, which corresponds to the β-glucuronide.

The Role of Silver Carbonate (Ag₂CO₃): Silver carbonate is a particularly effective promoter.[6] It functions as:

-

A Halide Scavenger: It irreversibly precipitates silver bromide, driving the reaction equilibrium forward.

-

A Mild Base: It neutralizes the hydrobromic acid that can be formed, preventing acid-catalyzed side reactions like glycal formation or degradation of acid-sensitive substrates.[7]

-

A Heterogeneous Promoter: Being largely insoluble, it can be easily removed by filtration upon reaction completion.

Experimental Protocol: General Koenigs-Knorr Glycosylation

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor, 1.0 equiv)

-

Alcohol (Aglycone, 1.2-1.5 equiv)

-

Silver Carbonate (Ag₂CO₃, 1.5-2.0 equiv)

-

Anhydrous Drierite or Molecular Sieves (4Å)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Diethyl Ether)

Procedure:

-

Reaction Setup: Add the alcohol (aglycone), silver carbonate, and activated molecular sieves to a round-bottom flask equipped with a magnetic stir bar. Protect the flask from light by wrapping it in aluminum foil.

-

Solvent Addition: Add the anhydrous solvent via syringe and stir the suspension under an inert atmosphere (e.g., Argon or Nitrogen).

-

Donor Addition: Dissolve the freshly prepared glycosyl bromide donor in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring suspension at room temperature.

-

Reaction Progress: Stir the reaction vigorously in the dark at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the glycosyl donor. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.

-

Filtration: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake thoroughly with the solvent.

-

Work-up: Combine the filtrate and washings. Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (to remove any remaining silver ions), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate gradient) to yield the pure 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester.

| Parameter | Typical Value/Condition | Rationale |

| Solvent | Anhydrous Dichloromethane, Toluene | Aprotic and non-coordinating to avoid side reactions. Must be rigorously dry. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most alcohols; avoids thermal degradation of reactants. |

| Aglycone Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable glycosyl donor. |

| Ag₂CO₃ Stoichiometry | 1.5 - 2.0 equivalents | Ensures efficient scavenging of bromide and neutralization of any generated HBr. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture which would hydrolyze the donor. |

| Light Condition | Dark (foil-wrapped flask) | Silver salts are light-sensitive and can decompose, reducing reaction efficiency. |

Deprotection to the Final Glucuronide

For many applications, particularly those mimicking biological systems, the acetyl protecting groups must be removed. The Zemplén deacetylation is a classic and highly effective method for this purpose.

Protocol 4.1: Zemplén Deacetylation

-

Dissolution: Dissolve the purified, acetylated glucuronide (1.0 equiv) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution) until the pH of the solution is basic (pH 9-10).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is completely consumed (typically 1-3 hours).

-

Neutralization: Quench the reaction by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the solution is neutral (pH ~7).

-

Isolation: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to yield the deprotected glucuronide.

-

Expertise Note: This method is exceptionally clean and proceeds under mild conditions, preserving the integrity of the glycosidic bond and the methyl ester. The work-up is simple, as the sodium acetate byproduct is easily removed.[8] For substrates where the methyl ester also needs to be hydrolyzed, treatment with a mild aqueous base like lithium hydroxide (LiOH) can be employed, followed by careful neutralization.[9]

-

Conclusion

The synthetic pathway detailed in this guide, centered on the Koenigs-Knorr glycosylation of a stable acetobromo-glucuronic acid donor, represents a powerful and versatile strategy for accessing 2,3,4-Tri-O-acetyl-D-glucuronide methyl esters. By understanding the mechanistic principles, particularly the role of neighboring group participation in controlling stereochemistry, and adhering to rigorous experimental technique, researchers can reliably synthesize these critical compounds. The protocols provided serve as a robust foundation for producing the authentic standards necessary to advance research in drug development, metabolism, and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. synthose.com [synthose.com]

- 5. orgsyn.org [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-acetyl-D-glucuronide methyl ester is a pivotal carbohydrate derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the fields of glycobiology and medicinal chemistry. Its structure, derived from D-glucuronic acid, features protective acetyl groups at the C2, C3, and C4 positions and a methyl ester at the C6 carboxyl group. This strategic placement of protecting groups renders the anomeric position (C1) available for selective modification, making it a valuable precursor for the synthesis of various glycosides and glucuronide conjugates.[1][2]

In drug development, glucuronidation is a major pathway for the metabolism of xenobiotics, where the addition of a glucuronic acid moiety to a drug molecule increases its water solubility and facilitates its excretion.[3] The synthesis of glucuronide metabolites is crucial for studying drug metabolism, pharmacokinetics, and toxicology. This compound, and its activated derivatives, are key intermediates in the chemical synthesis of these important metabolites.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important compound, offering insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and purification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₁₀ | [4] |

| Molecular Weight | 334.28 g/mol | [4] |

| IUPAC Name | methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Limited solubility in PBS (pH 7.2). | ChemicalBook |

Stability: As an acyl glucuronide, the stability of this compound is influenced by pH and temperature. Acyl glucuronides are known to be susceptible to hydrolysis, particularly under basic conditions, which can lead to the cleavage of the acetyl and methyl ester groups.[6] Studies on related glucuronide metabolites have shown that they are generally more stable in acidic to neutral pH and at lower temperatures.[7] For long-term storage, it is recommended to keep the compound in a cool, dry place.

Synthesis and Purification

The synthesis of this compound typically starts from the readily available D-glucuronolactone. The process involves a two-step sequence of methanolysis followed by acetylation.

Experimental Protocol: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

This protocol describes the synthesis of the per-acetylated precursor to the title compound.

Materials:

-

D-glucuronolactone

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [8]

-

Methanolysis: To a stirred solution of D-glucuronolactone (1.0 eq) in methanol at 0°C, add a catalytic amount of sodium hydroxide. Stir the reaction mixture at 0°C for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Acetylation: Concentrate the reaction mixture in vacuo. To the residue, add acetic anhydride and anhydrous sodium acetate. Heat the mixture at 90-100°C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a white solid.

Diagram of Synthesis Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H18O10 | CID 10871345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4-Tri-O-acetyl-a-D-glucuronic acid methyl ester [cymitquimica.com]

- 6. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester (CAS 73464-50-3)

This guide provides a comprehensive technical overview of 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester, a pivotal building block in modern glycochemistry and drug development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the synthesis, characterization, and strategic applications of this versatile glucuronide derivative.

Introduction: The Strategic Importance of a Protected Glucuronide

This compound, with the CAS number 73464-50-3, is a partially protected derivative of D-glucuronic acid. Its structure, featuring acetyl protecting groups at the 2, 3, and 4 positions and a methyl ester at the carboxyl group, renders the anomeric center (C1) available for strategic chemical modifications. This unique configuration makes it an invaluable precursor for the synthesis of various glycosides, particularly in the realm of drug metabolism and the development of targeted prodrugs.[1]

The process of glucuronidation, the attachment of glucuronic acid to a substrate, is a major pathway in phase II metabolism for a wide array of drugs, xenobiotics, and endogenous compounds. This process significantly increases the water solubility of substances, facilitating their excretion from the body.[2] Consequently, the ability to synthesize glucuronide conjugates is crucial for producing drug metabolites for toxicological studies and for developing prodrugs that can be selectively activated in specific physiological environments, such as tumor sites rich in β-glucuronidase.[1]

This guide will elucidate the synthetic pathways to this compound, detail its conversion to key glycosyl donors, and provide a practical application in the synthesis of a chemotherapeutic prodrug.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 73464-50-3 | [3] |

| Molecular Formula | C₁₃H₁₈O₁₀ | [3] |

| Molecular Weight | 334.28 g/mol | [3] |

| IUPAC Name | methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | [3] |

| Appearance | White to Light Beige Solid | [4] |

| Melting Point | 103-105°C | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS). General safety precautions include:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]

-

Storage: Store in a cool, dry place.[4]

Synthesis of this compound: A Two-Stage Approach

The synthesis of the title compound is efficiently achieved through a two-stage process, commencing with the readily available D-glucuronolactone. This pathway involves the initial preparation of a fully protected precursor, followed by a selective deprotection at the anomeric center.

Stage 1: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

The first stage involves the conversion of D-glucuronolactone to its fully acetylated methyl ester derivative. This procedure is adapted from a reliable method published in Organic Syntheses.[5]

Caption: Selective deacetylation at the anomeric center.

Experimental Protocol: Stage 2

-

Reaction Setup: Dissolve methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add a solution of hydrazinium acetate in DMF to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The product is then extracted with an organic solvent, dried, and concentrated. Purification by column chromatography will yield the desired this compound.

Rationale: Hydrazinium acetate provides a mild and selective method for the deacetylation of the anomeric position, leaving the other acetyl groups intact. This selectivity is crucial for the subsequent activation of the C1 hydroxyl group for glycosylation reactions.

Characterization and Analytical Data

For reference, the analytical data for the precursor, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, has been reported: [5]

-

¹H NMR (400 MHz, CDCl₃) δ: 5.78 (d, J = 7.8 Hz, 1H), 5.32 (t, J = 9.1 Hz, 1H), 5.26 (t, J = 9.3 Hz, 1H), 5.15 (t, J = 8.3 Hz, 1H), 4.19 (d, J = 9.4 Hz, 1H), 3.75 (s, 3H), 2.13 (s, 3H), 2.05 (s, 6H), 2.04 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 169.9, 169.4, 169.1, 168.8, 166.8, 91.4, 73.0, 71.8, 70.2, 68.9, 53.0, 20.8, 20.6, 20.5, 20.4.

-

MS (m/z): 399 ([M+Na]⁺).

Upon successful synthesis of the title compound, researchers should expect to see the disappearance of one acetyl signal in the NMR spectra and a corresponding change in the molecular weight in the mass spectrum.

Application in Drug Development: Synthesis of Daunomycinone-7-D-Glucuronide

A significant application of this compound is its use as a precursor to a glycosyl donor for the synthesis of glucuronide prodrugs. A notable example is the synthesis of Daunomycinone-7-D-glucuronide, a prodrug of the potent anticancer agent daunorubicin. [6]This strategy aims to improve the therapeutic index of the drug by targeting its release in the tumor microenvironment, where β-glucuronidase activity is often elevated.

The synthesis involves the conversion of the title compound into a more reactive glycosyl donor, typically a glycosyl bromide, which is then used in a Koenigs-Knorr glycosylation reaction with the aglycone, daunomycinone. [6][7]

Preparation of the Glycosyl Donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

The free hydroxyl group at the anomeric center of the title compound can be readily converted to a bromide, a good leaving group for glycosylation reactions.

Workflow for Glycosyl Donor Formation

Caption: Conversion to a reactive glycosyl bromide.

Koenigs-Knorr Glycosylation with Daunomycinone

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds. [7]In this application, the glycosyl bromide donor is coupled with the 7-hydroxyl group of daunomycinone.

Workflow for Daunomycinone Glucuronide Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. Koenigs-Knorr reaction of fusel alcohols with methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate leading to the protected alkyl glucuronides-crystal structures and high resolution 1H and 13C NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H18O10 | CID 10871345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Convenient Syntheses of Daunomycinone‐7‐D‐Glucuronides and Doxorubicinone‐7‐D‐Glucuronides | CoLab [colab.ws]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure Elucidation of 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester, a protected form of D-glucuronic acid. This compound serves as a crucial building block in the synthesis of various biologically significant glucuronides, which are key metabolites in drug development and detoxification pathways.[1][2][3] This document details the strategic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. By integrating data from these orthogonal methods, an unambiguous structural assignment can be achieved. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Protected Glucuronides

Glucuronidation is a major Phase II metabolic process where a glucuronic acid moiety is attached to a substrate, rendering it more water-soluble and facilitating its excretion from the body.[1][3][4] This process is critical for the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds.[2][5] The synthesis of glucuronide metabolites for use as reference standards in drug metabolism studies often requires protected intermediates like this compound. The acetyl and methyl ester protecting groups serve to mask the reactive hydroxyl and carboxylic acid functionalities, allowing for selective chemical modifications at the anomeric position.[6]

The precise characterization of these intermediates is paramount to ensure the structural integrity of the final synthetic products. An incorrect structural assignment of the protected glucuronide can lead to the generation of incorrect metabolites, thereby compromising the results of metabolic and toxicological studies. This guide outlines a systematic and self-validating approach to the complete structural elucidation of the title compound.

Synthesis and Purification

The starting material for the synthesis of this compound is typically D-glucuronolactone.[7] A common synthetic route involves the methanolysis of the lactone to form the methyl ester, followed by acetylation of the hydroxyl groups using acetic anhydride.[7] Another approach involves the use of precursors like methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate.[8][9]

Protocol 2.1: Synthesis via Acetylation of D-Glucuronic Acid Methyl Ester

-

Methanolysis: D-Glucuronolactone is dissolved in methanol with a catalytic amount of acid or base to open the lactone ring and form the methyl ester. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acetylation: Acetic anhydride and a catalyst, such as sodium acetate or pyridine, are added to the reaction mixture. The reaction is heated to drive the acetylation of the hydroxyl groups at positions 2, 3, and 4.

-

Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using silica gel column chromatography to yield the pure this compound.

The purity of the synthesized compound is assessed by TLC and High-Performance Liquid Chromatography (HPLC) prior to structural analysis.

A Multi-faceted Approach to Structure Elucidation

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. For this compound, the combination of NMR spectroscopy, Mass Spectrometry, and X-ray crystallography provides a comprehensive and unambiguous structural assignment.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For this compound, a suite of NMR experiments is employed to assign all proton and carbon signals.

4.1. One-Dimensional NMR (¹H and ¹³C)

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include those for the anomeric proton, the pyranose ring protons, the acetyl methyl protons, and the methyl ester protons. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the stereochemistry.[10][11][12]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include the anomeric carbon, the pyranose ring carbons, the carbonyl carbons of the acetyl and ester groups, and the methyl carbons.

Protocol 4.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Table 1: Expected NMR Chemical Shift Ranges

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Proton (H-1) | 4.5 - 6.0 | 90 - 100 |

| Ring Protons (H-2 to H-5) | 3.5 - 5.5 | 65 - 80 |

| Acetyl Protons (-COCH₃) | 1.9 - 2.2 | 20 - 22 |

| Methyl Ester Protons (-COOCH₃) | 3.6 - 3.8 | 52 - 54 |

| Acetyl Carbonyls (-C OCH₃) | N/A | 168 - 172 |

| Ester Carbonyl (-C OOCH₃) | N/A | 165 - 170 |

4.2. Two-Dimensional NMR (COSY, HSQC, HMBC)

2D NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton spin systems within the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the positions of the acetyl groups and the methyl ester group by observing correlations from the acetyl and methyl ester protons to the corresponding carbonyl carbons and ring carbons.

Caption: Key 2D NMR correlations for structure confirmation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis.

5.1. Soft Ionization Techniques (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺, allowing for the unambiguous determination of the molecular weight.

Protocol 5.1: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Table 2: Expected Ions in ESI-MS

| Ion | Calculated m/z |

| [C₁₃H₁₈O₁₀ + H]⁺ | 335.0978 |

| [C₁₃H₁₈O₁₀ + Na]⁺ | 357.0797 |

5.2. Electron Ionization Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) provides a reproducible fragmentation pattern that can serve as a fingerprint for the molecule. While the molecular ion may not always be observed, the fragmentation pattern is highly informative.[13][14]

Protocol 5.2: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject the sample into the GC.

-

Separation and Ionization: The compound is separated on the GC column and then subjected to EI.

-

Data Acquisition: Acquire the mass spectrum.

Characteristic fragment ions for acetylated glucuronide methyl esters arise from the cleavage of the glycosidic bond and losses of acetyl groups.[15][16][17]

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule, including the relative stereochemistry of all chiral centers.[18][19]

Protocol 6.1: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent system. This often involves slow evaporation of a saturated solution.

-

Crystal Mounting and Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions.

The resulting crystal structure will confirm the pyranose ring conformation, the positions of the acetyl and methyl ester groups, and the relative stereochemistry of the substituents.[20]

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a critical step in the synthesis of glucuronide metabolites for drug development research. The integrated application of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a robust and self-validating methodology. NMR establishes the atomic connectivity and relative stereochemistry, mass spectrometry confirms the molecular weight and provides characteristic fragmentation data, and X-ray crystallography offers the definitive three-dimensional structure. By following the protocols and interpretive strategies outlined in this guide, researchers can ensure the structural integrity of this important synthetic intermediate, thereby upholding the scientific rigor of their subsequent metabolic and pharmacological studies.

References

- 1. Glucuronidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 14. Gas--liquid chromatography and mass spectrometry of methylated and acetylated methyl glycosides. Application to the structural analysis of glycoprotein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dshs-koeln.de [dshs-koeln.de]

- 16. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2,3,4-Tri-O-acetyl-D-glucuronide Methyl Ester: A Cornerstone Building Block for Glycoconjugate Synthesis

Foreword: The Strategic Imperative of Controlled Glycosylation in Modern Drug Development

In the intricate landscape of contemporary drug discovery and development, the precise manipulation of molecular architecture is paramount. Among the myriad of synthetic challenges, the controlled assembly of complex carbohydrates and their conjugates stands out as a particularly demanding frontier. Nature leverages glycosylation to modulate the solubility, stability, and biological activity of a vast array of molecules. Harnessing this power for therapeutic innovation requires a deep understanding of the tools of carbohydrate chemistry. This guide is dedicated to one such indispensable tool: 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester .

This document is not merely a collection of protocols; it is a distillation of field-proven insights designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic importance of this building block, explore the nuances of its application, and provide a framework for its successful implementation in the synthesis of critical glycoconjugates, particularly glucuronides, which are pivotal in drug metabolism and targeted drug delivery.

The Molecular Logic of this compound: Structure Begets Function

The efficacy of this compound as a glycosyl donor is a direct consequence of its carefully orchestrated chemical features. Understanding this structure-function relationship is the first step toward mastering its use.

-

The Glucuronide Core : D-glucuronic acid is a key component of many biological structures and is central to the phase II metabolic process of glucuronidation.[1] This process enhances the water solubility of xenobiotics, facilitating their excretion.[1] Synthetically incorporating a glucuronic acid moiety can therefore be a deliberate strategy to modulate the pharmacokinetic profile of a drug candidate.

-

The Acetyl Protecting Groups : The three acetyl groups at the C-2, C-3, and C-4 positions are not passive bystanders. They serve several critical functions:

-

Solubility and Handling : The acetyl groups render the otherwise highly polar sugar soluble in common organic solvents, simplifying reaction setup and purification.

-

Stereoelectronic Control : The acetyl group at C-2 exerts a profound influence on the stereochemical outcome of glycosylation reactions. Through a phenomenon known as "neighboring group participation," the C-2 acetyl group can form a transient dioxolenium ion intermediate, which effectively shields one face of the molecule, leading to the stereoselective formation of 1,2-trans-glycosidic bonds.[2]

-

Reactivity Tuning : Protecting groups modulate the reactivity of the hydroxyl groups, allowing for selective reactions at the anomeric (C-1) position.[3]

-

-

The Methyl Ester : The methyl ester at the C-6 carboxylate group prevents its participation in unwanted side reactions and maintains the electronic properties of the glucuronic acid ring.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₁₀ | [4] |

| Molecular Weight | 334.28 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| CAS Number | 3082-95-9 | [6] |

The Art of Glycosidic Bond Formation: Activating the Donor

The formation of a glycosidic bond is the linchpin of glycoconjugate synthesis.[7] It involves the activation of the anomeric carbon of the glycosyl donor, in this case, this compound, to make it susceptible to nucleophilic attack by an acceptor molecule (the aglycone). The choice of leaving group at the anomeric position and the promoter system are critical determinants of reaction success and stereoselectivity.

From Hydroxyl to Halide: A Common Activation Pathway

A prevalent strategy involves the conversion of the anomeric hydroxyl group to a more reactive leaving group, such as a bromide. This creates a highly electrophilic anomeric carbon, primed for glycosylation.

Caption: Conversion to a glycosyl bromide.

Trichloroacetimidate Donors: A Powerful Alternative

Another highly effective class of glycosyl donors are the trichloroacetimidates.[8] These are typically formed by reacting the anomeric hydroxyl group with trichloroacetonitrile in the presence of a base. Trichloroacetimidate donors offer excellent reactivity and are often employed in the synthesis of complex oligosaccharides.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how this compound can be utilized in synthesis. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Synthesis of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

This protocol describes the conversion of the anomeric hydroxyl group to a bromide, a common and effective glycosyl donor.

Materials:

-

Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate

-

33% Hydrogen bromide in acetic acid

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate in a minimal amount of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 33% hydrogen bromide in acetic acid.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with ice-cold water, followed by cold saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired glycosyl bromide.[9]

Protocol 2: Glycosylation with a Phenolic Acceptor using a Glycosyl Bromide Donor

This protocol outlines a general procedure for the synthesis of an aryl glucuronide, a common metabolite structure.

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

Phenolic acceptor (e.g., a simple phenol or a more complex drug molecule with a phenolic hydroxyl group)

-

Silver(I) oxide or a soluble silver salt (e.g., silver triflate) as a promoter

-

Anhydrous dichloromethane or toluene

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the phenolic acceptor in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the silver promoter (e.g., silver(I) oxide).

-

Add a solution of the glycosyl bromide in anhydrous dichloromethane dropwise.

-

Stir the reaction in the dark at room temperature until TLC analysis indicates the consumption of the starting materials.

-

Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the protected aryl glucuronide.[10]

Caption: General glycosylation workflow.

The Crucial Role of Protecting Groups in Directing Stereoselectivity

As previously mentioned, the acetyl group at the C-2 position is instrumental in achieving 1,2-trans stereoselectivity. This is a classic example of neighboring group participation.

Caption: Neighboring group participation.

This inherent stereodirecting effect is a significant advantage when the desired product is the β-glucuronide, which is the anomer typically formed in biological systems.[1] However, it is important to note that under certain conditions, particularly with highly reactive donors and acceptors, mixtures of anomers can be obtained.[11] Therefore, careful optimization of reaction conditions is always recommended.

Applications in Drug Development: From Metabolite Synthesis to Prodrug Design

The ability to synthesize glucuronides is of paramount importance in the pharmaceutical industry.

-

Metabolite Synthesis : The synthesis of drug glucuronide metabolites is essential for a number of reasons:

-

Analytical Standards : Pure synthetic metabolites are required as analytical standards for pharmacokinetic and drug metabolism studies.

-

Toxicology Studies : In some cases, the glucuronide metabolite may have its own pharmacological or toxicological profile that needs to be assessed.

-

Understanding Drug-Drug Interactions : The potential for a drug to inhibit or induce glucuronidation enzymes can be studied using synthetic substrates and metabolites.

-

-

Prodrug Strategies : Glucuronidation can be exploited as a prodrug strategy. A pharmacologically active molecule can be masked as a glucuronide, rendering it inactive. This prodrug can then be selectively activated at a target site where glucuronidase enzymes are present, for example, in tumor microenvironments.[12]

Conclusion: A Versatile and Indispensable Tool

This compound is more than just a chemical reagent; it is a versatile and powerful building block that provides access to a wide range of biologically important glycoconjugates. A thorough understanding of its properties, reactivity, and the subtle interplay of protecting groups and reaction conditions is essential for any scientist working in the field of carbohydrate chemistry and drug development. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to confidently and effectively utilize this cornerstone of modern glycosylation chemistry.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]

- 4. This compound | C13H18O10 | CID 10871345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sapphire North America [sapphire-usa.com]

- 6. scbt.com [scbt.com]

- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 8. synthose.com [synthose.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

Stability and Storage of 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester: A Guide to Preserving Chemical Integrity

An In-Depth Technical Guide for Researchers

Introduction

2,3,4-Tri-O-acetyl-D-glucuronide methyl ester is a pivotal intermediate in carbohydrate chemistry and drug development. As a protected derivative of D-glucuronic acid, it serves as a crucial building block for synthesizing various glucuronide conjugates, which are essential metabolites of many drugs and xenobiotics.[1][2][3] The successful synthesis and application of these complex molecules are fundamentally dependent on the purity and stability of the starting materials. However, the very functional groups that make this compound a versatile synthetic tool—the acetyl esters and the methyl ester—also render it susceptible to degradation.

This guide provides an in-depth analysis of the factors influencing the stability of this compound. Moving beyond simple storage recommendations, we will explore the underlying chemical degradation pathways and provide field-proven protocols for storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding to ensure the integrity of this reagent in their critical applications.

Chapter 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in predicting its behavior and devising appropriate handling strategies. The molecule's structure contains multiple ester linkages, which are the primary sites of potential degradation.

| Property | Data | Source(s) |

| CAS Number | 73464-50-3 | [4] |

| Molecular Formula | C₁₃H₁₈O₁₀ | [5] |

| Molecular Weight | 334.28 g/mol | [2][5] |

| Appearance | White powder/crystalline solid to pale-yellow sticky oil/semi-solid | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol. | [3][6][7] |

Chapter 2: Critical Factors Governing Stability

The stability of this compound is not absolute and is highly dependent on its environment. The primary threats to its integrity are hydrolysis and acyl migration, which are significantly influenced by temperature, moisture, and pH.

Temperature

As with most chemical reactions, the rate of degradation increases with temperature. While some suppliers suggest room temperature storage for short periods, this is not advisable for maintaining long-term purity.[6][8] The presence of multiple ester groups necessitates controlled, low-temperature conditions to minimize the kinetic energy available for degradative reactions. Long-term storage is best performed at -20°C or below.[6]

Moisture and pH: The Catalyst for Hydrolysis

Moisture is the most critical factor in the degradation of this compound. The ester groups are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis: The acetyl and methyl ester groups are particularly labile under basic or even neutral pH conditions.[9][10] The presence of trace amounts of water can initiate hydrolysis, which is often autocatalytic as the resulting carboxylic acid can alter the local pH.

-

Acid-Catalyzed Hydrolysis: While generally more stable under mildly acidic conditions than alkaline, strong acidic conditions should also be avoided as they can catalyze hydrolysis.[10][11]

Therefore, the exclusion of moisture is paramount. The compound should be stored in a tightly sealed container, and handling should be performed in a dry environment, ideally within a glove box or under a stream of inert gas.

Chapter 3: Primary Degradation Pathways

The degradation of this compound primarily proceeds via two distinct chemical pathways: hydrolysis and acyl migration. These processes result in impurities that can compromise subsequent synthetic steps or analytical results.

Pathway I: Hydrolysis

Hydrolysis is the cleavage of the ester bonds by water. This can occur at the three acetyl groups on the sugar ring and at the methyl ester at the C-6 position. This process leads to a heterogeneous mixture of partially and fully deprotected products. The enzymatic hydrolysis of methyl esters by esterases and acetyl groups by acetylxylan esterases is also a known mechanism, relevant if the compound is exposed to biological contaminants.[12][13]

Pathway II: Acyl Migration

Acyl migration is an intramolecular reaction where an acyl (acetyl) group moves from one hydroxyl group to another. This phenomenon is well-documented for acyl glucuronides under physiological conditions and can lead to the formation of various positional isomers.[14][15][16] For this compound, this could involve the migration of an acetyl group between the C-2, C-3, and C-4 positions, resulting in structural isomers that are difficult to separate from the parent compound.

Caption: Primary degradation pathways for the target compound.

Chapter 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the chemical integrity of this compound. The following recommendations are based on the chemical principles outlined in the previous chapters.

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store at -20°C or below in a tightly sealed, amber glass vial. | Minimizes thermal degradation and protects from light. A low temperature is the most effective way to reduce reaction rates.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Excludes moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Short-Term Storage | Store in a desiccator over a strong desiccant (e.g., P₂O₅, Drierite®). | Protects the hygroscopic compound from atmospheric moisture during brief periods between uses. |

| Handling | Allow the container to warm to room temperature in a desiccator before opening. Handle in a glove box or under a stream of dry inert gas. | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to ambient air. |

| Solution Storage | Prepare solutions fresh using anhydrous, aprotic solvents (e.g., DCM, Chloroform). Avoid long-term storage in solution. | Protic solvents like alcohols can cause transesterification. Even aprotic solvents can contain trace water, leading to slow hydrolysis in solution. |

Chapter 5: Experimental Protocol: A Forced Degradation Study

A self-validating forced degradation study is the most reliable way to understand the stability profile of a compound under specific laboratory conditions. This protocol provides a framework for assessing the stability of this compound.

Caption: Workflow for a forced degradation stability study.

Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in an appropriate anhydrous solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

-

Application of Stress:

-

Acidic: Mix stock solution with 0.1 M HCl.

-

Basic: Mix stock solution with 0.1 M NaOH.

-

Oxidative: Mix stock solution with 3% H₂O₂.

-

Thermal: Incubate a sample of the stock solution at 60°C.

-

Photolytic: Expose a sample of the stock solution to a calibrated light source (as per ICH Q1B guidelines).[17]

-

Include a control sample (stock solution at room temperature, protected from light).

-

-

Time-Point Sampling: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition. For acidic and basic samples, immediately neutralize the aliquot to halt the reaction.

-

Analytical Method (HPLC): Analyze all samples using a validated stability-indicating HPLC method.[18]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm) and/or Mass Spectrometer.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Identify major degradation products by comparing retention times with standards (if available) or by analyzing mass spectral data.

-

Plot the degradation over time to understand the kinetics under each stress condition.

-

Conclusion

This compound is an inherently labile molecule due to its multiple ester functionalities. Its stability is critically dependent on the stringent exclusion of moisture and the maintenance of low-temperature storage conditions. The primary degradation pathways are hydrolysis and acyl migration, which can lead to a significant loss of purity over time if not stored correctly. By implementing the recommended storage protocols and understanding the chemical principles outlined in this guide, researchers can ensure the long-term integrity of this valuable reagent, thereby safeguarding the accuracy and reproducibility of their scientific work.

References

- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]

- 2. 2,3,4-Tri-O-acetyl-a-D-glucuronic acid methyl ester [cymitquimica.com]

- 3. 2,3,4-Tri-O-acetyl-beta-D-Glucuronide methyl ester | CAS 73464-50-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C13H18O10 | CID 10871345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. synthose.com [synthose.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synthose.com [synthose.com]

- 12. researchgate.net [researchgate.net]

- 13. Technology Readiness Level Assessment of Pleurotus spp. Enzymes for Lignocellulosic Biomass Deconstruction [mdpi.com]

- 14. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester, a pivotal intermediate in carbohydrate chemistry and the synthesis of drug glucuronide metabolites. We delve into the principles and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide offers in-depth analysis and interpretation of the spectral data, collectively confirming the compound's structural integrity. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical characterization of this and similar glucuronide derivatives.

Introduction

Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate is a protected derivative of D-glucuronic acid, a key compound in biochemistry and pharmacology. Glucuronidation is a primary phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion.[1] The synthesis of glucuronide metabolites for use as reference standards in drug metabolism studies often involves intermediates like the title compound.[2] Accurate and unambiguous structural confirmation is paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide explains the causality behind the experimental choices and provides a self-validating framework for the characterization of this molecule.

Molecular Structure and Key Features

The structure of this compound (Molecular Formula: C₁₃H₁₈O₁₀, Molecular Weight: 334.28 g/mol ) contains several key functional groups that give rise to characteristic spectroscopic signals.[3][4] These include:

-

A pyranose ring structure.

-

Three acetyl ester groups (-OAc) at positions C2, C3, and C4.

-

A methyl ester group (-COOCH₃) at C6.

-

A free hydroxyl group (-OH) at the anomeric position (C1), which means it exists as a mixture of α and β anomers in solution.

The presence and specific arrangement of these groups can be definitively confirmed by the synergistic use of NMR, IR, and MS.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.

Principles and Experimental Protocol

Expertise & Experience: The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and the solvent's minimal interference in the proton spectrum. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm) for referencing chemical shifts.[5] A 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer provides sufficient resolution for unambiguous signal assignment.[5]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at 25 °C on a 400/100 MHz spectrometer.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals include:

-

Anomeric Proton (H-1): The chemical shift and coupling constant of this proton are diagnostic for the α and β anomers. For the β-anomer, a characteristic large coupling constant (J ≈ 7.8 Hz) is expected due to the trans-diaxial relationship with H-2.[6]

-

Ring Protons (H-2, H-3, H-4, H-5): These protons typically resonate in the range of δ 4.0-5.5 ppm. Their specific shifts and coupling patterns confirm the stereochemistry of the sugar ring.

-

Acetyl Protons (-OCOCH₃): Three distinct singlets, each integrating to 3 protons, are expected in the δ 2.0-2.2 ppm region.[6]

-

Methyl Ester Protons (-COOCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.75 ppm.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expertise & Experience: In CDCl₃, the solvent peak at δ 77.0 ppm serves as a convenient internal reference.[5] The presence of multiple carbonyl signals is a key validation point for the structure.

Key expected signals include:

-

Carbonyl Carbons (C=O): Signals for the three acetyl carbonyls and the methyl ester carbonyl are expected in the downfield region of δ 166-170 ppm.[6]

-

Anomeric Carbon (C-1): The signal for C-1 is typically found around δ 91.4 ppm for the β-anomer.[6]

-

Ring Carbons (C-2, C-3, C-4, C-5): These carbons resonate in the δ 68-73 ppm range.[6]

-

Methyl Ester Carbon (-COOCH₃): A signal around δ 53.0 ppm is characteristic of the methyl ester carbon.[6]

-

Acetyl Methyl Carbons (-OCOCH₃): Signals for the three acetyl methyl groups appear in the upfield region, around δ 20-21 ppm.[6]

Data Summary Table

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 (β-anomer) | ~5.78 (d, J=7.8 Hz)[6] | ~91.4[6] |

| H-2, H-3, H-4 | ~5.1-5.4 (multiplets)[6] | ~68-72[6] |

| H-5 | ~4.19 (d, J=9.4 Hz)[6] | ~73.0[6] |

| -COOCH₃ | ~3.75 (s)[6] | ~53.0[6] |

| -OCOCH₃ | ~2.04-2.13 (3 x s)[6] | ~20.4-20.8[6] |

| C=O (Ester) | - | ~166.8[6] |

| C=O (Acetyl) | - | ~168-170[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Principles and Experimental Protocol

Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. For this compound, the key diagnostic peaks are the strong carbonyl stretching vibrations from the ester and acetyl groups.

Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or semi-solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum is dominated by absorptions from the numerous oxygen-containing functional groups.

-

C=O Stretching: A very strong and prominent absorption band is expected around 1750 cm⁻¹ . This band is a composite of the stretching vibrations from the four ester carbonyl groups (three acetyl and one methyl ester).[6]

-

C-O Stretching: Strong bands in the region of 1200-1100 cm⁻¹ correspond to the C-O stretching of the esters and the pyranose ring ether linkages.[6]

-

C-H Stretching: Absorptions around 2955 cm⁻¹ are due to the C-H stretching of the methyl and methine groups.[6]

Data Summary Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955 | C-H Stretch | Alkyl (CH, CH₃) |

| ~1751 | C=O Stretch | Ester (Acetyl & Methyl Ester) |

| ~1371 | C-H Bend | CH₃ |

| ~1202 | C-O Stretch | Ester |

| ~1037-1144 | C-O Stretch | Ether (Pyranose Ring) |

(Data referenced from a similar compound, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate)[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Principles and Experimental Protocol

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like protected sugars. It typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, allowing for straightforward determination of the molecular weight.[5][7] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+Na]⁺) and compare the measured mass to the calculated exact mass.

Mass Spectrum Analysis and Fragmentation

The molecular formula C₁₃H₁₈O₁₀ has a monoisotopic mass of 334.0900 Da.[3]

-

Molecular Ion: In ESI-MS, the most prominent ion is often the sodium adduct, [C₁₃H₁₈O₁₀Na]⁺, with a calculated m/z of 357.0792 .

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for acetylated glycosides involve the sequential loss of neutral molecules like acetic acid (60 Da) or ketene (42 Da).[8] The glycosidic bond is also susceptible to cleavage.

Caption: Plausible ESI-MS fragmentation pathway for the [M+Na]⁺ adduct.

Data Summary Table

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₃H₁₉O₁₀⁺ | 335.0973 | Protonated Molecule |

| [M+Na]⁺ | C₁₃H₁₈O₁₀Na⁺ | 357.0792 | Sodium Adduct |

| [M+K]⁺ | C₁₃H₁₈O₁₀K⁺ | 373.0532 | Potassium Adduct |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (334.28 g/mol ) and elemental formula (C₁₃H₁₈O₁₀).

-

IR confirms the presence of key functional groups, most notably the multiple ester carbonyls (C=O) and C-O bonds.

-

¹H and ¹³C NMR provide the definitive structural map, confirming the pyranose ring, the location and number of acetyl and methyl ester groups, and the stereochemistry of the molecule.

Together, these three techniques provide a self-validating and unambiguous confirmation of the structure and purity of this compound, which is essential for its application in chemical synthesis and drug metabolism research.

References

- 1. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H18O10 | CID 10871345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. orgsyn.org [orgsyn.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

Introduction: The Central Role of Glucuronidation in Chemical Transformation and Drug Development

References

- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. criver.com [criver.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. [PDF] Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]

- 23. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae | CoLab [colab.ws]

- 24. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

Harnessing Glucuronidation: A Guide to the Strategic Use of 2,3,4-Tri-O-acetyl-D-glucuronide Methyl Ester in Advanced Drug Synthesis

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Glucuronidation, the body's primary phase II metabolic process for detoxifying and eliminating xenobiotics, presents a unique opportunity for sophisticated prodrug design.[1][2][3] By strategically attaching a glucuronic acid moiety to a therapeutic agent, we can enhance its aqueous solubility, modulate its toxicity profile, and achieve targeted delivery to specific tissues.[4][5] This guide provides a comprehensive technical overview of a pivotal intermediate in this process: 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester . We will delve into the rationale behind its use, its synthesis into activated glycosyl donors, and its application in the construction of high-value glucuronide prodrugs, particularly in the context of targeted cancer therapy.

The Strategic Imperative: Why Glucuronide Prodrugs?

In drug development, overcoming poor pharmacokinetics is a persistent challenge. Many potent molecules fail due to low solubility, poor absorption, or high systemic toxicity. The glucuronide prodrug strategy directly addresses these issues by leveraging a natural biological pathway.

-

The Biological Premise : The human body conjugates lipophilic compounds with glucuronic acid to make them more water-soluble and easily excretable.[1][4] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver.[1][3]

-

The Therapeutic Premise : We can chemically mimic this process to create a prodrug. The active drug is rendered temporarily inactive and highly water-soluble by its linkage to glucuronic acid.[6] The key to this strategy lies in the cleavage mechanism. The enzyme β-glucuronidase, which hydrolyzes the glucuronide linkage to release the active drug, is found in high concentrations in specific microenvironments, such as necrotic regions of solid tumors and lysosomes.[7][8] This enzymatic differential allows for the targeted release of a cytotoxic agent at the tumor site, minimizing systemic exposure and associated side effects. This approach is central to Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and other targeted strategies.[5][6][8]

The intermediate, This compound , is not used directly but serves as the core scaffold for creating an activated "glycosyl donor." The acetyl and methyl ester groups serve as protecting groups; they passivate the reactive hydroxyl and carboxyl groups of glucuronic acid, allowing for precise chemical manipulation at the anomeric (C1) position—the position that will form the critical bond with the drug molecule.[9]

Synthesis of the Activated Intermediate: From Lactone to Donor

The journey from a simple sugar derivative to a highly reactive glycosyl donor is a cornerstone of carbohydrate chemistry. The goal is to install a good "leaving group" at the anomeric carbon, transforming the stable sugar into an electrophile ready for coupling with a nucleophilic drug molecule. Two classic and reliable donor types derived from our core intermediate are the glycosyl bromide and the glycosyl trichloroacetimidate.

The synthesis begins with a commercially available and inexpensive starting material, D-(+)-Glucurono-6,3-lactone.

Caption: Synthesis pathway from D-glucurono-6,3-lactone to key activated glycosyl donors.

-

Causality in Synthesis : The initial acetylation protects all hydroxyl groups and establishes the β-anomer.[10] To create the glycosyl bromide for the Koenigs-Knorr reaction, treatment with HBr in acetic acid provides the more reactive α-bromide.[11] For the more modern trichloroacetimidate donor, a selective de-acetylation at the anomeric position is first required to form the hemiacetal, which is then activated with trichloroacetonitrile.[7][12] The trichloroacetimidate is an excellent leaving group when protonated by a Lewis acid, making it highly effective for glycosylation under mild conditions.[12][13]